N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepine ring system, which is known for its stability and unique chemical properties, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the formation of the benzodioxepine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The benzodioxepine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: can be compared with other sulfonamide-containing compounds and benzodioxepine derivatives:
Similar Compounds: Examples include N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro and .
Uniqueness: The combination of the benzodioxepine ring and the sulfonamide group in this compound provides unique chemical properties, such as enhanced stability and specific binding interactions, which are not commonly found in other similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-4-2-5-13(10-12)17-22(18,19)14-6-7-15-16(11-14)21-9-3-8-20-15/h2,4-7,10-11,17H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPOERGGHYJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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